![molecular formula C11H20O B1235092 (3S,5Z)-(+)-1,5-undecadien-3-ol CAS No. 81703-01-7](/img/structure/B1235092.png)
(3S,5Z)-(+)-1,5-undecadien-3-ol
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Overview
Description
(3S,5Z)-(+)-1,5-undecadien-3-ol is a natural product found in Dictyopteris latiuscula with data available.
Scientific Research Applications
Synthesis and Oxidation Studies
Substituted 1,5-hexadien-3-ols, closely related to (3S,5Z)-(+)-1,5-undecadien-3-ol, have been synthesized through various methods including the [2,3]-Wittig rearrangement and reactions of 1-(2-alkenyl)-2-chloromethyloxiranes. These compounds were subjected to oxidation using different oxidants like pyridinium chlorochromate (PCC) and zinc chlorochromate (ZCC), leading to the formation of carbonyl compounds. The oxidation process was studied to understand the reactivity and potential applications of these compounds in various fields including organic synthesis and material science Servi, S., Cansiz, A., Acar, A., & Koparır, M. (2001). Russian Journal of Organic Chemistry.
Pheromone Synthesis
The compound has been implicated in the synthesis of insect pheromones, demonstrating its utility in the field of agricultural chemistry and pest management. Research includes the development of new methodologies for the preparation of alkadienyl systems found in several insect pheromones, showcasing the importance of (3S,5Z)-(+)-1,5-undecadien-3-ol derivatives in synthesizing key components of insect sex pheromones Ragoussis, V., Panopoulou, M., & Ragoussis, N. (2004). Journal of Agricultural and Food Chemistry.
Biological Activity Studies
(3S,5Z)-(+)-1,5-undecadien-3-ol and its derivatives have been studied for their potential biological activities, including as precursors to male-gamete attractants in marine algae. Such studies are crucial for understanding the chemical ecology and reproductive biology of marine organisms, highlighting the broader implications of this compound in marine biology and environmental science Knnwnxn, T., Kodama, K., & Hatanaka, A. (2007).
properties
CAS RN |
81703-01-7 |
---|---|
Product Name |
(3S,5Z)-(+)-1,5-undecadien-3-ol |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S,5Z)-undeca-1,5-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3/b9-8-/t11-/m1/s1 |
InChI Key |
JYWXEBALSPBIIA-TYBABMIJSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](C=C)O |
SMILES |
CCCCCC=CCC(C=C)O |
Canonical SMILES |
CCCCCC=CCC(C=C)O |
synonyms |
dictyoprolenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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